Benzoxazole derivative 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H21N3O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)-5-(1-ethylindol-5-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C25H21N3O/c1-2-27-12-11-19-13-17(7-9-23(19)27)18-8-10-24-22(14-18)26-25(29-24)28-15-20-5-3-4-6-21(20)16-28/h3-14H,2,15-16H2,1H3 |
InChI Key |
JRHOETSWOCHDIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)C3=CC4=C(C=C3)OC(=N4)N5CC6=CC=CC=C6C5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzoxazole Derivative 1
Established Synthetic Routes for Benzoxazole (B165842) Core Structures Relevant to Benzoxazole Derivative 1
The construction of the benzoxazole core, the fundamental structure of this compound, has been achieved through several reliable and well-documented synthetic strategies. ijpbs.comchemicalbook.com The most common approaches involve the condensation of 2-aminophenols with various carbonyl-containing compounds or the intramolecular cyclization of appropriately substituted precursors. researchgate.netresearchgate.net These methods are valued for their versatility and have been instrumental in creating extensive libraries of benzoxazole derivatives. organic-chemistry.org
Cyclization Reactions for Benzoxazole Ring Formation
The most fundamental and widely employed method for synthesizing the benzoxazole ring is the condensation and subsequent cyclization of 2-aminophenols with a variety of reagents. rsc.orgchemicalbook.com This strategy typically involves reacting a 2-aminophenol (B121084) with compounds such as carboxylic acids, acid chlorides, aldehydes, or orthoesters. ias.ac.inajchem-a.com The reaction proceeds through the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzoxazole ring structure. researchgate.netmdpi.com
For instance, the reaction of 2-aminophenols with aldehydes is a common pathway. rsc.orgajchem-a.com Similarly, reacting 2-aminophenol with carboxylic acids or their derivatives is a well-established route. researchgate.netajchem-a.com The versatility of this approach allows for the introduction of various substituents at the 2-position of the benzoxazole core by choosing the appropriate carbonyl-containing starting material. mdpi.com Other substrates, including β-diketones, alkynones, and isothiocyanates, have also been successfully used in cyclization reactions with 2-aminophenol to afford a diverse range of benzoxazole derivatives. rsc.orgorganic-chemistry.orgacs.org The reaction of ortho-bromoarylamides can also lead to benzoxazole formation through intramolecular cyclization, often facilitated by a copper catalyst and a base. chemicalbook.com
Multicomponent Reactions in Benzoxazole Synthesis
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering significant advantages for constructing complex molecules like benzoxazoles from simple starting materials in a single step. organic-chemistry.orgsci-hub.se These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity, making them highly desirable in drug discovery and materials science. nih.govsci-hub.se
A notable example is the palladium-catalyzed three-component coupling of an aryl halide, an isocyanide, and a 2-aminophenol, which provides benzoxazoles in excellent yields. organic-chemistry.org This method avoids the use of toxic carbon monoxide and operates at atmospheric pressure. organic-chemistry.org Another innovative MCR involves the reaction of catechols, ammonium (B1175870) acetate (B1210297) (as a nitrogen source), and aldehydes, catalyzed by an Fe(III)-salen complex. nih.govsci-hub.se This one-pot synthesis is praised for its use of a benign oxidant (air) and a green solvent (ethanol), yielding a wide array of benzoxazole derivatives. nih.govsci-hub.se Fe(III) catalyst systems have also been employed in the coupling of catechols, benzyl (B1604629) alcohols, and ammonium acetate to produce benzoxazoles in good to excellent yields. nih.gov
The mechanism of these reactions can be complex, sometimes involving radical pathways. For example, a copper-catalyzed MCR for benzoxazole synthesis is proposed to proceed via a hydrogen-atom abstraction by an in-situ generated phenoxyl radical complex. rsc.org
Catalyst-Mediated Approaches to Benzoxazole Scaffolds
Catalysis is central to modern benzoxazole synthesis, enabling milder reaction conditions, higher yields, and improved selectivity. ijpbs.comrsc.org A wide variety of catalysts, including transition metals, Brønsted and Lewis acids, and heterogeneous catalysts, have been successfully applied. organic-chemistry.orgrsc.orgacs.org
Table 1: Selected Catalysts in Benzoxazole Synthesis
| Catalyst Type | Specific Catalyst Example | Reactants | Key Features | Reference(s) |
|---|---|---|---|---|
| Transition Metal | Palladium (Pd) | Aryl halides, 2-aminophenols, isocyanides | High efficiency; operates at atmospheric pressure. | organic-chemistry.org |
| Transition Metal | Copper(II)-SBA-15 | o-aminophenol, substituted benzaldehydes | Recyclable, eco-friendly heterogeneous catalyst; high conversion. | rsc.org |
| Transition Metal | Copper Iodide (CuI) & Brønsted Acid | 2-aminophenols, β-diketones | Combined catalyst system; tolerates various substituents. | organic-chemistry.orgacs.org |
| Transition Metal | Fe(III)-Salen Complex | Catechols, ammonium acetate, aldehydes | Uses air as a benign oxidant; green solvent (EtOH). | nih.gov |
| Lewis Acid | Samarium Triflate | o-aminophenols, aldehydes | Reusable catalyst; mild conditions in aqueous medium. | organic-chemistry.org |
| Brønsted Acid | Phosphotungstic Acid (H₃PW₁₂O₄₀) | 2-aminophenols, aldehydes | Solid acid catalyst; solvent-free grinding method. | researchgate.net |
| Brønsted Acid | Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-aminophenol, benzaldehyde | Heterogeneous, recyclable catalyst; solvent-free conditions. | acs.org |
Palladium-catalyzed reactions, such as the aminocarbonylation of aryl bromides with 2-aminophenols followed by acid-mediated ring closure, have proven effective. organic-chemistry.org Copper catalysts are also widely used, for instance, in the intramolecular cyclization of 2-bromoarylamides or in mediating reactions between 2-aminophenols and aldehydes. chemicalbook.comrsc.org Iron-catalyzed systems offer a cheaper and more abundant alternative for redox condensation reactions. organic-chemistry.org
Acid catalysts, both Brønsted and Lewis types, are frequently used to promote the condensation and cyclization steps. organic-chemistry.orgacs.orgresearchgate.net Heterogeneous catalysts, such as Cu(II) supported on mesoporous silica (B1680970) (SBA-15) or solid phosphotungstic acid, are particularly advantageous as they are easily separated from the reaction mixture and can often be reused, aligning with the principles of green chemistry. rsc.orgresearchgate.net
Novel and Greener Synthetic Protocols for this compound
In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing novel and greener synthetic methods for benzoxazoles. nih.govresearchgate.net These protocols aim to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.orgajchem-a.com Techniques such as microwave and ultrasonic irradiation have become prominent tools in achieving these goals, often leading to dramatically reduced reaction times and improved product yields. ias.ac.inbenthamdirect.com
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a valuable technique for the rapid and efficient production of heterocyclic compounds, including benzoxazole derivatives. benthamdirect.comresearchgate.net This method utilizes the direct coupling of microwave energy with the molecules in the reaction mixture, resulting in rapid internal heating and often dramatic acceleration of chemical reactions compared to conventional heating. benthamdirect.comscienceandtechnology.com.vn
The synthesis of benzoxazoles via the condensation of 2-aminophenols with aldehydes or other precursors is particularly amenable to microwave irradiation. benthamdirect.comtandfonline.com For example, using a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a catalyst under solvent-free microwave conditions provides 2-arylbenzoxazoles in good to excellent yields. mdpi.com This protocol is noted for its efficiency and the reusability of the catalyst. mdpi.com Another approach employs iodine as an oxidant in the microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) and aromatic aldehydes under solvent-free conditions, proving to be a practical and environmentally friendly method. scienceandtechnology.com.vn Microwave irradiation has also been successfully applied to the cyclodesulfurization of 2-aminophenol and isothiocyanates and the one-pot reaction with EDC·HCl, highlighting the versatility of this green technique. rsc.org
Table 2: Comparison of Microwave-Assisted Benzoxazole Synthesis Methods
| Starting Materials | Catalyst/Reagent | Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|
| 2-aminophenols, Aromatic aldehydes | [CholineCl][oxalic acid] | Solvent-free, MW irradiation | Green, reusable catalyst; good to excellent yields. | mdpi.com |
| 2-amino-4-methylphenol, Aromatic aldehydes | Iodine | Solvent-free, MW irradiation | Non-toxic oxidant; short reaction times; high yields. | scienceandtechnology.com.vn |
| 2-aminophenol, Aromatic aldehydes | Potassium Cyanide | MW irradiation | High yields; short reaction times; easy workup. | researchgate.nettandfonline.com |
| 2-aminophenol, Isothiocyanates | 30% H₂O₂ in EtOH/H₂O | MW irradiation, 100°C, 10 min | Green solvent; high yields (88-98%); rapid reaction. | rsc.org |
Ultrasonic-Assisted Synthesis of this compound
Ultrasound irradiation is another green chemistry tool that accelerates chemical reactions through the phenomenon of acoustic cavitation. researchgate.net The formation, growth, and collapse of bubbles in the reaction liquid create localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. ias.ac.inresearchgate.net
The synthesis of benzoxazole derivatives has been shown to benefit significantly from ultrasonic assistance. researchgate.netnih.gov A mild and convenient route involves the reaction of o-aminocardanol (a derivative of 2-aminophenol) and aromatic aldehydes using Indion 190 resin as a reusable heterogeneous catalyst under ultrasonic irradiation. ias.ac.inresearchgate.net This method is notable for its use of an eco-friendly solvent (ethanol), good yields, and tolerance of a wide variety of functional groups. ias.ac.in The catalyst can be recovered and reused multiple times without a significant loss of activity. ias.ac.inresearchgate.net
Another green approach utilizes a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free sonication. nih.gov This protocol features a fast reaction time (30 minutes) and high yields, with the added benefit that the magnetic catalyst can be easily separated from the reaction mixture using an external magnet. nih.gov The combination of ultrasound with green catalysts provides a powerful and sustainable platform for the synthesis of this compound and related compounds. ias.ac.inresearchgate.net
Flow Chemistry Approaches to this compound
Continuous flow chemistry offers significant advantages for the synthesis of benzoxazole structures, primarily through enhanced control over reaction parameters and the ability to handle unstable intermediates safely. An efficient and scalable transformation of 3-halo-N-acyl anilines into functionalized benzoxazoles has been successfully demonstrated using a continuous flow reactor. cam.ac.ukacs.org This process involves a base-mediated deprotonation, followed by ortho-lithiation and an intramolecular cyclization to form a transient lithiated benzoxazole intermediate. cam.ac.uk
A key benefit of the flow system is the capacity for an immediate in-line electrophilic quench, which traps the unstable intermediate, leading to high yields of the desired substituted benzoxazole. cam.ac.ukacs.org This methodology effectively minimizes the formation of byproducts, such as dimeric benzoxazoles, which can be a significant issue in traditional batch chemistry, especially during scale-up operations. cam.ac.uk The precise temperature control and minimized residence time for the unstable lithiated species are crucial for the success and robustness of this synthetic route. cam.ac.ukacs.org
| Parameter | Description | Advantage in Flow Synthesis | Reference |
| Starting Material | 3-halo-N-acyl anilines | Scalable and readily available precursors. | cam.ac.uk |
| Key Steps | Deprotonation, ortho-lithiation, intramolecular cyclization, electrophilic quench | Performed sequentially in a continuous stream. | cam.ac.uk |
| Intermediate | Unstable lithiated benzoxazole | Hold-up time is minimized, reducing degradation and side reactions. | cam.ac.ukacs.org |
| Control | Temperature and Reaction Time | Accurate control allows for optimization and high reproducibility. | cam.ac.uk |
| Outcome | Highly functionalized benzoxazoles | High yield and quality with minimal byproduct formation. | cam.ac.uk |
Solvent-Free and Aqueous Medium Synthesis of this compound
In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes for benzoxazoles in environmentally benign media or in the absence of solvents.
Solvent-Free Synthesis: Solvent-free, or solid-state, synthesis offers advantages such as reduced waste, lower costs, and often simpler work-up procedures. nih.govacs.org Various catalytic systems have been developed for the condensation of 2-aminophenols with aldehydes or their equivalents under these conditions.
One approach utilizes a Brønsted acidic ionic liquid (BAIL) gel as a reusable heterogeneous catalyst. nih.govacs.org This method facilitates the condensation of 2-aminophenol and an aldehyde at elevated temperatures (130 °C) to produce benzoxazole derivatives in high yields (up to 98%). nih.govacs.org The catalyst can be recovered by centrifugation and reused multiple times without a significant drop in activity. nih.govrsc.org Other solvent-free methods employ grinding techniques at room temperature, using catalysts like potassium-ferrocyanide or SrCO3, which can produce high yields in very short reaction times. rsc.org Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, have also been used as an effective and easily recoverable solid acid catalyst for the reaction of 2-aminophenol with various aryl aldehydes, achieving high efficiency at a moderate temperature of 50 °C. ajchem-a.com
Aqueous Medium Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been reported for benzoxazole synthesis in aqueous media. One such method employs samarium triflate as a reusable acid catalyst for the reaction between o-amino(thio)phenols and aldehydes under mild conditions. organic-chemistry.org Another effective and environmentally benign catalyst is the sulphonic acid-based cation exchange resin Dowex 50W. orientjchem.org This heterogeneous catalyst has been successfully used for the one-pot synthesis of 2-aryl-benzoxazole derivatives from ortho-aminophenol and various aldehydes in water at 80 °C, providing moderate to high yields. orientjchem.org The reusability of the heterogeneous catalyst is a significant advantage of this protocol. orientjchem.org
| Method | Catalyst | Conditions | Key Advantages | Reference |
| Ionic Liquid Gel | Brønsted acidic ionic liquid (BAIL) gel | Solvent-free, 130 °C | High yield, reusable catalyst, simple work-up. | nih.govacs.org |
| Grinding | Potassium-ferrocyanide | Solvent-free, Room Temp, <2 min | Rapid, high yield, eco-friendly. | rsc.org |
| Magnetic Nanoparticles | Fe3O4@SiO2-SO3H | Solvent-free, 50 °C | High efficiency, magnetically recoverable catalyst. | ajchem-a.com |
| Aqueous Synthesis | Dowex 50W | Water, 80 °C | Green methodology, reusable heterogeneous catalyst. | orientjchem.org |
| Aqueous Synthesis | Samarium triflate | Water, Mild conditions | Green, efficient, reusable catalyst. | organic-chemistry.org |
Post-Synthetic Modifications and Derivatization Strategies for this compound
The benzoxazole scaffold is a versatile platform for further chemical modification, allowing for the generation of diverse libraries of compounds. wikipedia.orgresearchgate.net Post-synthetic modifications can target either the core benzoxazole ring system or appended side chains.
Functionalization of the Benzoxazole Ring System in Derivative 1
The aromatic nature of the benzoxazole ring system allows for functionalization through various reactions. wikipedia.org While relatively stable, the heterocyclic structure possesses reactive sites that can be targeted for modification. wikipedia.org
A powerful strategy for derivatization is the direct C-H bond functionalization. For instance, palladium-catalyzed regioselective C-H bond arylation has been reported to occur at the C7 position of the benzoxazole ring. acs.org This allows for the introduction of aryl groups at a specific position, expanding structural diversity.
More drastic modifications can involve catalytic ring-opening reactions. A novel copper-catalyzed reaction involving a benzoxazole, ethyl diazoacetate, and water has been shown to convert the fused azole into a highly functionalized substituted benzene (B151609) containing aldehyde, amine, carboxylate, and hydroxyl groups. acs.org Such transformations fundamentally alter the core structure, providing access to entirely different chemical scaffolds.
Side Chain Elaboration and Diversification Techniques for this compound
Modification of side chains, particularly at the 2-position, is a common and effective strategy for tuning the properties of benzoxazole derivatives. semanticscholar.orgmdpi.com A wide array of functional groups and complex moieties can be introduced through multi-step synthetic sequences.
One common precursor for side-chain elaboration is a 2-(chloromethyl) or 2-(thioacetate) benzoxazole derivative. For example, ethyl 2-[(5-fluorobenzoxazol-2-yl)thio]acetate can be converted to its corresponding hydrazide, which then serves as a versatile intermediate. jrespharm.com This hydrazide can undergo nucleophilic addition-elimination reactions with various aromatic aldehydes to yield a series of benzoxazole-based hydrazone derivatives. jrespharm.com
In another example, a 5-amino-2-(p-chlorobenzyl)-benzoxazole intermediate is used as a foundation for building a more complex side chain. nih.gov The amino group can be acylated with chloropropionyl chloride, and the resulting product can be further reacted with N-ethylpiperazine to install a 3-(4-ethyl-1-piperazinyl)propionamido side chain at the 5-position. nih.gov Similarly, 2-mercaptobenzoxazole (B50546) can be alkylated and subsequently acylated to introduce diverse side chains. mdpi.comtandfonline.com These iterative approaches, which build complexity from a core benzoxazole structure, are fundamental to creating libraries of compounds for screening and optimization. chemistryjournal.net
Chemo- and Regioselectivity in Modifications of this compound
Achieving chemo- and regioselectivity is critical when performing modifications on a multifunctional molecule like a substituted benzoxazole. The benzoxazole moiety itself can act as a directing group to control the outcome of certain reactions.
A notable example is the use of the benzoxazol-2-yl (Bo-) group as a removable directing group in the iridium-catalyzed α-alkylation of C(sp³)–H bonds adjacent to a nitrogen atom, as seen in tetrahydroisoquinolines. acs.org This approach provides unique regioselectivity that is complementary to other C-H activation methods, potentially due to steric hindrance imposed by the peri-hydrogen at the 8-position in the iridacycle intermediate. acs.org This contrasts with other common directing groups, like the 2-pyridyl group, which may show lower conversion and selectivity under similar conditions. acs.org
Regioselectivity is also a key consideration in the functionalization of the benzoxazole ring itself. As mentioned previously, palladium-catalyzed C-H arylations can be directed specifically to the C7 position, highlighting how the choice of catalyst and reaction conditions can selectively target one C-H bond over others in the aromatic system. acs.org Such selective transformations are invaluable for the rational design and synthesis of complex benzoxazole derivatives. jrespharm.com
Mechanistic Investigations of Chemical Reactions Involving Benzoxazole Derivative 1
Exploration of Reaction Pathways in the Synthesis of Benzoxazole (B165842) Derivative 1
The synthesis of benzoxazole derivatives is a cornerstone of heterocyclic chemistry, with numerous pathways developed to construct this valuable scaffold. researchgate.netchemistryjournal.netrsc.org The specific pathways for "Benzoxazole derivative 1" often involve the cyclization of a precursor molecule, typically an o-aminophenol derivative, with a suitable electrophile. rsc.orgmdpi.com
Common synthetic strategies include the condensation of o-aminophenols with aldehydes, carboxylic acids, or their derivatives. rsc.orgnih.gov For instance, the reaction of 2-aminophenol (B121084) with aldehydes can be facilitated by oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or lead tetraacetate. mdpi.com The mechanism proceeds through the initial formation of an imine intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. Another established method involves the reaction of 2-aminophenol with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA), which promotes cyclocondensation. esisresearch.org
More contemporary methods utilize catalysts to enhance efficiency and sustainability. chemistryjournal.netrsc.org For example, metal-free catalysts and environmentally benign materials have been employed to achieve high yields while minimizing waste. evitachem.com The use of microwave irradiation has also been shown to accelerate reaction rates and improve yields in the synthesis of benzoxazole derivatives. bohrium.commdpi.com A general proposed mechanism for the synthesis of 2-substituted benzoxazoles involves the initial activation of a carbonyl group, followed by nucleophilic attack by the amino group of the o-aminophenol, intramolecular cyclization, and subsequent elimination to yield the final product. acs.orgnih.gov
A cascade reaction approach has also been developed for the synthesis of certain benzoxazole derivatives. This involves the activation of a tertiary amide with triflic anhydride (B1165640) (Tf2O) in the presence of 2-fluoropyridine, which then reacts with a 2-aminophenol. nih.gov The reaction proceeds through the formation of an amidinium salt intermediate, nucleophilic addition, intramolecular cyclization, and elimination. nih.gov
The following table summarizes various synthetic pathways for benzoxazole derivatives:
| Reactants | Catalyst/Reagent | Conditions | Key Features |
| o-Aminophenol, Aldehyde | DDQ | Aqueous Triton X-100 | One-pot procedure, proceeds through imine intermediate. |
| o-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | 150-200°C | PPA acts as both catalyst and solvent. esisresearch.org |
| 2-Aminophenol, Ethyl Chloroacetate | K2CO3, Dry Acetone | Reflux | Forms ethyl 2-(benzoxazol-2-ylthio)acetate intermediate. bohrium.com |
| Tertiary Amide, 2-Aminophenol | Tf2O, 2-Fluoropyridine | - | Cascade reaction involving an amidinium salt intermediate. nih.gov |
| o-Aminophenol, Aldehyde | Brønsted Acidic Ionic Liquid Gel | 130°C, Solvent-free | Green and efficient, catalyst is reusable. acs.org |
| 2-Aminophenol, Chloroacetyl chloride | Polyphosphoric acid (PPA) | - | Unsatisfactory yield and difficult workup. mdpi.com |
Kinetic Studies of Key Synthetic Steps
Kinetic studies provide crucial insights into the reaction mechanisms by identifying the rate-determining step and the influence of various parameters on the reaction rate. For the synthesis of benzoxazole derivatives, kinetic investigations have elucidated the factors governing the cyclization process.
In the synthesis of certain benzoxazole derivatives via a cascade reaction, the rate of transformation has been shown to be dependent on the nature of substituents. For example, in the reductive heterocyclization of a benzoquinone ansamycin (B12435341) core, electron-withdrawing groups on the benzylamine (B48309) reactant were found to accelerate the reaction. acs.org This suggests that the electronic properties of the reactants play a significant role in the kinetics of the cyclization step. acs.org
The following table presents a summary of kinetic findings for benzoxazole synthesis:
| Reaction | Finding | Method |
| Reductive heterocyclization of benzoquinone ansamycin | Electron-withdrawing substituents accelerate the reaction rate. | LC-MS monitoring. acs.org |
| One-pot, three-component reaction | The first step is the rate-determining step. | Theoretical (B3LYP/6-311++G(d,p) level). tandfonline.com |
| One-pot, three-component reaction | Overall reaction rate is second order. | Theoretical (B3LYP/6-311++G(d,p) level). tandfonline.com |
Spectroscopic Interrogation of Reaction Intermediates
Spectroscopic techniques are indispensable for identifying and characterizing transient intermediates formed during a chemical reaction, thereby providing direct evidence for a proposed reaction pathway. In the synthesis of benzoxazole derivatives, various spectroscopic methods have been employed to probe the reaction mechanism.
For instance, in the synthesis of 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole, intermediates were characterized using IR and ¹H-NMR spectroscopy. nih.gov The spectral data confirmed the formation of the proposed intermediate structures at each step of the synthesis. nih.gov
In a study involving a radical-mediated C-H bond functionalization of benzoxazoles, the formation of radical intermediates was suggested by experiments involving radical traps like TEMPO. researchgate.net High-resolution mass spectrometry (HRMS) was used to detect the trapped radical species, providing strong evidence for a radical mechanism. researchgate.net
Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy has been used to detect the generation of radical intermediates during the oxidative cyclization of o-aminophenol, confirming the involvement of a radical pathway in the formation of the benzoxazole ring. researchgate.net
The following table highlights key spectroscopic findings in the study of benzoxazole synthesis intermediates:
| Reaction | Intermediate/Species Detected | Spectroscopic Technique(s) |
| Synthesis of 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole | Intermediate I and II | IR, ¹H-NMR. nih.gov |
| Radical-mediated arylation of benzoxazole | Aryl radical trapped by TEMPO | HRMS. researchgate.net |
| Oxidative cyclization of o-aminophenol | Radical species | EPR Spectroscopy. researchgate.net |
| Synthesis of N-phenyl-substituted benzoxazol-2-amine | Iodide intermediate (D₁) and C-O bond formed intermediate (D₂) | Plausible mechanism based on literature. nih.gov |
| Reductive heterocyclization of benzoquinone ansamycin | Deprotonated N(17)-H group and tautomerization to an imine | LC-MS. acs.org |
Reactivity Profiles and Chemical Transformations of this compound
The benzoxazole ring system is aromatic, which makes it relatively stable. globalresearchonline.net However, as a heterocycle, it possesses reactive sites that allow for various chemical transformations. globalresearchonline.net The reactivity of a specific benzoxazole derivative is influenced by the nature and position of its substituents.
Electrophilic Aromatic Substitution Reactions of this compound
Benzoxazoles undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents on the benzene (B151609) ring. evitachem.comglobalresearchonline.net For example, in 5-iodo-6-methyl-1,3-benzoxazole (B12848203), the methyl group at the 6-position directs incoming electrophiles to the 4- and 7-positions.
Nitration of benzoxazole typically occurs at the C6-position using a mixture of sulfuric acid and nitric acid. globalresearchonline.net For 2-phenyl benzoxazole, nitration at room temperature yields 6-nitro-2-phenyl benzoxazole. globalresearchonline.net The presence of an electron-withdrawing group can favor halogenation. globalresearchonline.net
The following table details the electrophilic aromatic substitution reactions of 5-iodo-6-methyl-1,3-benzoxazole:
| Electrophile | Conditions | Product | Yield | Regioselectivity |
| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro-5-iodo-6-methyl-1,3-benzoxazole | 63% | Nitration occurs preferentially at the 4-position (para to methyl). |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 4 h | 7-Bromo-5-iodo-6-methyl-1,3-benzoxazole | 58% | Bromination favors the 7-position (ortho to iodine). |
Nucleophilic Attack and Ring Opening Mechanisms of this compound
The oxazole (B20620) ring of benzoxazole derivatives can be susceptible to nucleophilic attack, which can lead to ring-opening. The nitrogen atom in the oxazole ring can participate in nucleophilic attack under specific conditions. evitachem.com The reaction mechanism can involve the opening of the benzoxazole ring followed by an intermolecular nucleophilic attack to form a new ring system, such as an imidazole (B134444) ring.
In one studied reaction, the Smiles rearrangement, an intramolecular SNAr reaction, involves the nucleophilic attack of a nitrogen atom on the benzoxazole ring carbon, leading to the formation of a new C-N bond and a spiro intermediate. acs.org
Oxidation and Reduction Pathways of this compound
Benzoxazole derivatives can undergo both oxidation and reduction reactions, with the outcome depending on the specific derivative and the reaction conditions. evitachem.com
Oxidation: Treatment of 5-iodo-6-methyl-1,3-benzoxazole with potassium permanganate (B83412) (KMnO₄) in acidic conditions leads to the cleavage of the oxazole ring, yielding 4-iodo-5-methyl-2-nitrobenzoic acid as the major product. The oxidation pathways are highly pH-dependent, with neutral conditions favoring partial degradation over complete ring cleavage. For 2-(4-tert-butylphenyl)-6-nitro-1,3-benzoxazole, the tert-butyl group can be oxidized to a carboxylic acid under strong oxidative conditions using reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation (H₂, Pd/C) of 5-iodo-6-methyl-1,3-benzoxazole reduces the oxazole ring to a dihydrobenzoxazole derivative while preserving the iodine substituent. In the case of 2-(4-tert-butylphenyl)-6-nitro-1,3-benzoxazole, the nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride.
The table below summarizes the oxidation and reduction reactions of a specific benzoxazole derivative:
| Compound | Reaction | Reagent/Conditions | Product |
| 5-Iodo-6-methyl-1,3-benzoxazole | Oxidation | KMnO₄, acidic conditions | 4-Iodo-5-methyl-2-nitrobenzoic acid. |
| 5-Iodo-6-methyl-1,3-benzoxazole | Reduction | H₂, Pd/C | Dihydrobenzoxazole derivative. |
| 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole | Oxidation | Potassium permanganate, chromium trioxide | 2-(4-Carboxyphenyl)-6-nitro-1,3-benzoxazole. |
| 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole | Reduction | H₂/Pd/C or SnCl₂/HCl | 2-(4-Tert-butylphenyl)-6-amino-1,3-benzoxazole. |
Photochemical Reactivity of this compound
The photochemical behavior of 1,3-benzoxazole (this compound) has been the subject of detailed mechanistic investigations, particularly its reactivity when subjected to ultraviolet (UV) irradiation. Studies involving the isolation of its monomers in a cryogenic argon matrix have provided significant insights into the primary photochemical pathways.
When monomers of 1,3-benzoxazole isolated in a low-temperature argon matrix are irradiated with UV light at a wavelength of 233 nm, a nearly complete conversion to 2-isocyanophenol occurs. uc.ptresearchgate.net This transformation is a key finding in the photochemical reactivity of this compound. The primary photochemical process is described as a concerted O1-C2 bond cleavage and a uc.ptoup.com H-shift from the C2 position to the O1 atom, leading to the formation of the open-ring isomer, 2-isocyanophenol. researchgate.net
Interestingly, the photochemical behavior of 1,3-benzoxazole is wavelength-dependent. While irradiation at 233 nm leads to the formation of 2-isocyanophenol, this photoproduct does not appear to undergo further reactions upon continued irradiation at this wavelength. uc.pt However, selective excitation of the resulting 2-isocyanophenol at a different wavelength (290 nm), where the parent 1,3-benzoxazole does not absorb and react, initiates a distinct set of photochemical transformations. uc.pt
The photochemistry of 2-isocyanophenol, the primary photoproduct of 1,3-benzoxazole, involves several reaction pathways:
OH bond cleavage : This leads to the formation of a 2-isocyanophenoxyl radical and a hydrogen atom. uc.pt
Recombination : The detached hydrogen atom can recombine with the radical to form an oxo tautomer. uc.pt
Decomposition : The molecule can decompose, yielding fulvenone, hydrogen cyanide (HCN), and hydrogen isocyanide (HNC). uc.pt
Isomerization : A uc.ptrsc.org H-shift from the hydroxyl group to the isocyano group can also occur. The resulting nitrile ylide intermediate is kinetically unstable and collapses to reform the starting 1,3-benzoxazole. uc.pt
| Irradiated Compound | Wavelength (nm) | Primary Photoproduct(s) | Secondary Photoproducts (from 2-isocyanophenol) |
| 1,3-Benzoxazole | 233 | 2-Isocyanophenol | Not observed at this wavelength |
| 2-Isocyanophenol | 290 | 1,3-Benzoxazole, 2-isocyanophenoxyl radical, oxo tautomer, fulvenone, HCN, HNC | - |
In some contexts, the photochemical formation of benzoxazole derivatives from other precursors is also a relevant area of study. For example, 2-methyl-4,5,6,7-tetrachlorobenzoxazole has been synthesized through the photolysis of a pentachlorophenol (B1679276) solution in a water-acetonitrile mixture using wavelengths greater than or equal to 290 nm. cdnsciencepub.com The proposed mechanism for this reaction involves the formation of a 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-ketocarbene as a key intermediate. cdnsciencepub.com While this does not directly describe the reactivity of this compound itself, it illustrates a photochemical route to its substituted analogues.
Furthermore, studies on other benzoxazole derivatives, such as those with a 2-(2-hydroxyphenyl) substituent, reveal different photochemical pathways dominated by excited-state intramolecular proton transfer (ESIPT). oup.comrsc.org In these systems, upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole ring, leading to the formation of a keto-form tautomer which is responsible for a large Stokes-shifted fluorescence. oup.com The substitution pattern on the hydroxyphenyl ring can influence the efficiency of this process and the resulting photophysical properties. oup.com For instance, a methoxy (B1213986) group at the 3-position of the phenyl ring in 2-(2-hydroxy-3-methoxyphenyl)benzoxazole leads to dual fluorescence from both the enol and keto tautomers, a different behavior compared to the 4-methoxy substituted derivative which primarily shows fluorescence from the keto form. oup.com These examples provide a broader context for the diverse photochemical behaviors within the benzoxazole family, which contrast with the ring-opening mechanism observed for the parent 1,3-benzoxazole.
Computational and Theoretical Studies on Benzoxazole Derivative 1
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For Benzoxazole (B165842) derivative 1, these calculations provide a foundational understanding of its electronic structure, which in turn governs its reactivity and potential biological activity.
Density Functional Theory (DFT) has become a important method for investigating the electronic properties of molecular systems. nih.govresearcher.life DFT calculations have been employed to optimize the molecular geometry of benzoxazole derivatives and to analyze their electronic structure. nih.govnih.gov These studies often utilize basis sets such as B3LYP/6-311++G(d,p) to achieve a high level of accuracy. nih.gov The calculated geometric parameters, including bond lengths and angles, from DFT studies on similar benzoxazole derivatives have shown good correlation with experimental data from X-ray crystallography. nih.govnih.gov
Key outputs from DFT calculations include the total energy, dipole moment, and the distribution of electronic charge, which are crucial for understanding the molecule's stability and intermolecular interactions. nih.gov For instance, the calculated bond lengths and angles for a 2,5-disubstituted benzoxazole derivative provide a detailed picture of its three-dimensional structure. bibliomed.org The consistency between theoretical and experimental values validates the computational model used. nih.govnih.gov
| Parameter | Value |
|---|---|
| Total Energy | -1875.022 Hartree |
| Dipole Moment (μ) | 4.083 Debye |
| Absolute Electronegativity (χ) | 3.413 eV |
| Absolute Hardness (η) | 2.182 eV |
| Absolute Softness (σ) | 0.229 eV⁻¹ |
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. bibliomed.orgnih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. bibliomed.org The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govbibliomed.org
For a new 2,5-disubstituted benzoxazole derivative, the HOMO and LUMO energies were calculated to be -5.59657 eV and -1.23077 eV, respectively, resulting in an energy gap of 4.3657 eV. bibliomed.org This information helps in predicting how the molecule will behave in chemical reactions. bibliomed.org FMO analysis has been applied to various benzoxazole derivatives to understand their electronic properties and reactivity. bibliomed.orgnih.gov
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.59657 |
| E(LUMO) | -1.23077 |
| Energy Gap (ΔE) | 4.3657 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The different colors on the MEP map represent varying electrostatic potentials. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov
In the study of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the MEP surface was calculated using the B3LYP/6-311++G(d,p) method. nih.gov The analysis helps in understanding the sites of intra- and intermolecular interactions. nih.gov Such analyses are crucial for predicting how a molecule will interact with other molecules, including biological macromolecules. nih.govnih.gov
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions (In Vitro Context)
Molecular modeling and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target). These methods are instrumental in drug discovery and development, providing insights that can guide the design of more potent and selective molecules.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govhep.com.cnscialert.netscialert.net This technique is widely used to understand the binding modes and potential interactions between inhibitors and their target proteins. nih.gov For benzoxazole derivatives, docking studies have been conducted against various biological targets, including vascular endothelial growth factor receptor-2 (VEGFR-2) and DNA gyrase, to explore their potential as anticancer and antimicrobial agents, respectively. nih.govnih.gov
In a study of benzoxazole derivatives as VEGFR-2 inhibitors, molecular docking identified key amino acid residues such as Leu35, Val43, and Lys63 that are important for stabilizing the inhibitors in the binding pocket. nih.gov The binding affinities, often expressed as docking scores or binding energies, provide a quantitative measure of the interaction strength. hep.com.cnscialert.net For example, docking of benzoxazole derivatives against the inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) protein revealed compounds with binding energies as low as -9.48 kcal/mol. scialert.net These studies often correlate well with experimental inhibitory activities. nih.gov
| Compound ID | Binding Energy (kcal/mol) | Predicted pIC₅₀ |
|---|---|---|
| CID649646 | -9.48 | 8.87 |
| CID1318080 | -9.39 | 8.74 |
| CID782217 | -9.07 | 8.51 |
| CID1385213 | -9.13 | 9.18 |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the nature of the interactions over time. nih.govscialert.net Following molecular docking, MD simulations are often performed to refine the docked poses and to calculate binding free energies. nih.gov
For benzoxazole derivatives targeting VEGFR-2, MD simulations helped to confirm the stability of the ligand within the binding pocket and to understand the key interactions driving the binding. nih.gov Similarly, MD simulations of benzoxazole derivatives complexed with IMPDH were used to evaluate the stability of the predicted binding modes by calculating the root mean square deviation (RMSD) of the complex over the simulation period. scialert.net These simulations provide valuable insights into the dynamic behavior of the ligand-receptor system, which is crucial for rational drug design. nih.govscialert.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and In Vitro Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For benzoxazole derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues. wisdomlib.orgchemistryjournal.net These models build a mathematical relationship between the physicochemical properties of the molecules, known as descriptors, and their experimentally determined biological activities. kg.ac.rs
Development of Predictive Models for Benzoxazole Derivative 1 Activity
The development of predictive QSAR models is a systematic process aimed at creating statistically robust equations that can forecast the biological activity of novel or untested benzoxazole compounds. This process involves compiling a dataset of benzoxazole derivatives with known activities, calculating relevant molecular descriptors, and then using statistical methods to generate and validate a predictive model. chemistryjournal.net The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. nih.gov
Various QSAR models have been successfully developed for different therapeutic activities of benzoxazole derivatives. For instance, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on a series of benzoxazole derivatives to explore their anticancer activity against cell lines such as HepG2, HCT-116, and MCF-7. nih.gov In one such study, statistically significant CoMFA and CoMSIA models were generated, with the CoMSIA model for the MCF-7 cell line showing a high predictive correlation coefficient (Rpred2) of 0.6577. nih.gov
Similarly, a 3D-QSAR model was developed for benzoxazole benzenesulfonamide (B165840) derivatives to analyze their antidiabetic potential. chemijournal.com This resulted in a statistically valid model (AAADRR.27) with a high regression coefficient (R²) of 0.9686 and a good predictive validation coefficient (q²) of 0.72, indicating strong predictive ability. chemijournal.com For antimicrobial applications, a 2D-QSAR model was built for fifteen benzoxazole derivatives targeting the inosine 5`-monophosphate dehydrogenase (IMPDH) protein from Cryptosporidium parvum, yielding a model with a correlation coefficient (r²) of 0.7948. [1, 4] The quality of these models underscores their utility in forecasting the activity of new derivatives before their synthesis. wisdomlib.org
The statistical validation of these models is crucial to ensure their reliability. Parameters such as the cross-validated correlation coefficient (Rcv² or q²), the conventional correlation coefficient (R² or Rncv²), and the predictive correlation coefficient for the test set (Rpred²) are used to assess the model's robustness and predictive capability.
Table 1: Statistical Validation of Selected QSAR Models for Benzoxazole Derivatives This table summarizes the statistical quality of various predictive models developed for benzoxazole derivatives, highlighting their predictive accuracy for different biological targets.
| Model Type | Target/Activity | Statistical Method | R² (Correlation Coefficient) | q² or Rcv² (Cross-Validation) | Rpred² (External Validation) | Source(s) |
|---|---|---|---|---|---|---|
| 3D-QSAR (CoMSIA) | Anticancer (MCF-7) | PLS | 0.883 | 0.669 | 0.6577 | |
| 3D-QSAR (CoMFA) | Anticancer (HCT-116) | PLS | 0.884 | 0.574 | 0.5597 | |
| 3D-QSAR | Antidiabetic | PHASE 3.4 | 0.9686 | 0.72 | Not Reported | kg.ac.rs |
| 2D-QSAR | Anti-protozoal (C. parvum) | MLR | 0.7948 | Not Reported | Not Reported | wisdomlib.org |
| 2D-QSAR | Antifungal | Multiple Regression | 0.8616 | Not Reported | Not Reported | |
| 2D-QSAR | Antimycobacterial | Monte Carlo Optimization | 0.74 (training set) | 0.75 (calibration set) | 0.80 (validation set) |
Descriptors and Statistical Methods in QSAR for this compound
The foundation of any QSAR model lies in the molecular descriptors used and the statistical methods that correlate them with biological activity. Descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties.
For benzoxazole derivatives, a wide array of descriptors has been employed to build predictive models. These can be broadly categorized:
Energy-based Descriptors : In studies involving molecular docking, energy values are used as descriptors. These include Binding Energy (BE), Intermolecular Energy (IME), vdW + Hbond + desolv Energy (VdwE), and Electrostatic Energy (EE). wisdomlib.org
3D Field Descriptors : Used in 3D-QSAR methods like CoMFA and CoMSIA, these descriptors calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecule.
Topological and Connectivity Descriptors : These 2D descriptors describe the atomic connectivity and shape of the molecule. Examples include Kier's molecular connectivity indices (¹χ, ¹χv), and other topological indices like X1 and MSD. [2, 7]
Physicochemical Descriptors : These relate to properties like molecular volume (Parachor, Pr), hydrophobicity (π), and electronic effects (Field effect, F; Resonance effect, R).
SMILES-based Descriptors : These are calculated from the SMILES notation of the molecule, incorporating information about atomic structure and ring systems.
The selection of descriptors is a critical step, often involving the removal of descriptors that are redundant or highly correlated with one another (e.g., with a correlation coefficient > 0.950) to build a more robust model.
The primary statistical methods used to construct the relationship between these descriptors and the activity of this compound include:
Multiple Linear Regression (MLR) : This method is commonly used to create a linear equation that relates several independent variables (descriptors) to a dependent variable (biological activity). [1, 10] Stepwise MLR can be used to select the most statistically significant descriptors.
Partial Least Squares (PLS) Analysis : PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them, which is often the case in 3D-QSAR studies like CoMFA and CoMSIA.
Principal Component Analysis (PCA) : While not a regression method itself, PCA is often used as a data reduction technique to handle large descriptor pools by transforming them into a smaller set of uncorrelated principal components.
The combination of carefully selected descriptors and appropriate statistical methods allows for the creation of powerful predictive models that guide the rational design of new benzoxazole derivatives with enhanced biological activities. [1, 7]
Table 2: Common Descriptors and Statistical Methods in Benzoxazole QSAR Studies This table outlines the types of molecular descriptors and statistical techniques frequently applied in the development of QSAR models for benzoxazole derivatives.
| Category | Descriptors / Methods | Description | Application Example | Source(s) |
|---|---|---|---|---|
| Descriptors | Energy-Based | Derived from molecular docking simulations, representing ligand-receptor interaction energies. | Modeling inhibitors of C. parvum IMPDH. | wisdomlib.org |
| 3D-QSAR Fields | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. | CoMFA/CoMSIA models for anticancer activity. | ||
| Topological/Connectivity | Numerical representation of molecular branching and connectivity. | Modeling antimicrobial activity. | [2, 7] | |
| Physicochemical | Quantify properties like hydrophobicity (π) and molecular volume (Parachor). | Modeling antifungal activity against Candida albicans. | ||
| Statistical Methods | Multiple Linear Regression (MLR) | Establishes a linear relationship between activity and multiple descriptors. | 2D-QSAR model for antiprotozoal activity. | [1, 10] |
| Partial Least Squares (PLS) | Handles large numbers of correlated descriptors. | Standard method for 3D-QSAR (CoMFA/CoMSIA). | ||
| Principal Component Analysis (PCA) | Reduces the dimensionality of the descriptor dataset. | Used for data reduction prior to regression analysis. |
Molecular and Cellular Biological Activities of Benzoxazole Derivative 1 in Vitro Context
Investigation of Specific Enzyme Inhibition Profiles
The inhibitory effects of several benzoxazole (B165842) derivatives, designated as compound 1 in their respective studies, have been evaluated against a range of enzymes. These investigations are crucial for understanding their potential mechanisms of action at a molecular level.
Inhibition kinetics quantify the potency and mechanism by which a compound affects enzyme activity. For benzoxazole derivatives, this is often expressed through the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
One study focused on 2-aryl-6-carboxamide benzoxazole derivatives for their potential in treating Alzheimer's disease by inhibiting cholinesterases. nih.gov A specific derivative, identified as Compound 1 in the study's scaffold analysis, is a benzoxazole structure with an N,N-dimethyl carbamate (B1207046) functional group that inhibits acetylcholinesterase (AChE) with an IC₅₀ value of 58.2 nM. nih.gov Another investigation into novel benzoxazole-oxadiazole derivatives as anti-Alzheimer's agents found that the entire series of 19 compounds was active against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The lead compound in this series, Benzoxazole-oxadiazole 1 , demonstrated IC₅₀ values of 40.80 ± 5.90 µM against AChE and 42.60 ± 6.10 µM against BuChE. mdpi.com
Further research on benzoxazole derivatives as potential PARP-2 inhibitors for breast cancer treatment and as hGST P1-1 inhibitors also yielded kinetic data. nih.govresearchgate.net A kinetic inhibition analysis of one potent glutathione (B108866) S-transferase (GST) P1-1 inhibitor showed it behaves as a mixed-type inhibitor. researchgate.net In a separate study, a series of 2-methylbenzo[d]oxazole derivatives were evaluated as human monoamine oxidase (MAO) inhibitors, with some compounds showing high potency. researcher.life
Table 1: In Vitro Enzyme Inhibition by Benzoxazole Derivative 1 Analogs
| Compound Name | Target Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Source |
|---|---|---|---|
| Compound 1 (N,N-dimethyl carbamate derivative) | Acetylcholinesterase (AChE) | IC₅₀: 58.2 nM | nih.gov |
| Benzoxazole-oxadiazole 1 | Acetylcholinesterase (AChE) | IC₅₀: 40.80 ± 5.90 µM | mdpi.com |
| Benzoxazole-oxadiazole 1 | Butyrylcholinesterase (BuChE) | IC₅₀: 42.60 ± 6.10 µM | mdpi.com |
| Compound 1 (Antifungal) | Candida krusei | MIC: 15.6 µg/mL | researcher.life |
| Compound 1 (Antifungal) | Candida albicans | MIC: 62.5 µg/mL | researcher.life |
Benzoxazole derivatives have been found to target a diverse array of enzymes implicated in various cellular processes and diseases.
Cholinesterases (AChE and BuChE): As noted above, derivatives are potent inhibitors of both AChE and BuChE, enzymes critical in the pathogenesis of Alzheimer's disease. nih.govmdpi.commdpi.com
DNA Gyrase and Topoisomerase: Some benzoxazole derivatives act as antibacterial agents by targeting DNA gyrase, an essential bacterial enzyme not present in higher eukaryotes. nih.govmdpi.com Others have been shown to inhibit topoisomerase II, a target in anticancer research. mdpi.comjrespharm.com
Kinases: Various protein kinases are targeted by benzoxazole compounds. This includes VEGFR-2, a key regulator of angiogenesis in cancer, and the mTOR signaling pathway, which is crucial for tumor progression. tandfonline.comresearchgate.net Other targeted kinases include Aurora B kinase. jrespharm.com
Poly(ADP-ribose) Polymerase (PARP): Specific derivatives have been designed and evaluated as inhibitors of PARP-2, an enzyme involved in DNA repair and a target in cancer therapy. nih.gov
Glutathione S-Transferase (GST): Human glutathione S-transferase P1-1 (hGST P1-1) has been identified as a target, with some derivatives showing better inhibitory activity than the reference drug, ethacrynic acid. researchgate.net
Monoamine Oxidase (MAO): Derivatives have been shown to be potent inhibitors of both MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism. researcher.life
Urease: Triazinoindole bearing benzoxazole hybrids have demonstrated excellent inhibitory activity against the urease enzyme. semanticscholar.org
Lanosterol 14α-demethylase (CYP51): In fungi, this enzyme, involved in ergosterol (B1671047) biosynthesis, is a key target for antifungal benzoxazole derivatives. bibliomed.org
Receptor Binding and Modulation Studies (In Vitro)
The interaction of this compound with cellular receptors has been explored, primarily through binding assays and modulation studies, revealing its potential to influence cell signaling pathways.
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. Several studies have used this technique to characterize benzoxazole derivatives.
In one study, a series of 6-benzoxazole substituted benzimidazole (B57391) derivatives were evaluated for their binding affinity to the Angiotensin II type 1 (AT₁) receptor using a competition radioligand binding assay with [¹²⁵I]Ang II. nih.gov The derivatives, including compounds designated 1b and 1e , displayed nanomolar affinity for the AT₁ receptor, with Kᵢ values of 2.9 ± 0.2 nM and 4.0 ± 0.5 nM respectively, which was higher than the reference compound Losartan (Kᵢ = 10.5 ± 1.2 nM). nih.gov
Another study designed and synthesized benzoxazole and benzothiazole-based ligands for sigma (σ) receptors. researchgate.net Binding assays using guinea pig brain membrane homogenates determined the affinity for σ₁ and σ₂ receptors. researchgate.net Similarly, a series of functionalized benzoxazole derivatives were evaluated in competitive binding assays against aggregated Aβ₄₂ fibrils using [¹²⁵I]TZDM. bwise.kr The key intermediate, benzoxazole-6-carboxylate 1a , showed excellent binding affinity with a Kᵢ value of 0.61 nM. bwise.kr
Table 2: In Vitro Receptor Binding Affinities of Benzoxazole Derivatives
| Compound Name | Target Receptor/Protein | Radioligand | Binding Affinity (Kᵢ) | Source |
|---|---|---|---|---|
| Compound 1b | Angiotensin II Type 1 (AT₁) | [¹²⁵I] Ang II | 2.9 ± 0.2 nM | nih.gov |
| Compound 1e | Angiotensin II Type 1 (AT₁) | [¹²⁵I] Ang II | 4.0 ± 0.5 nM | nih.gov |
| Benzoxazole-6-carboxylate 1a | Aβ₄₂ Fibrils | [¹²⁵I]TZDM | 0.61 nM | bwise.kr |
| Compound 1f | Aβ₄₂ Fibrils | [¹²⁵I]TZDM | 0.47 nM | bwise.kr |
| Compound 19 (Azepane derivative) | Sigma-1 (σ₁) | Not Specified | 1.27 nM | researchgate.net |
| Compound 19 (Azepane derivative) | Sigma-2 (σ₂) | Not Specified | 7.9 nM | researchgate.net |
Allosteric modulators bind to a site on a receptor or enzyme that is different from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity.
A specific 1,3-benzoxazole-6-carbonyloxy derivative 1g was identified as a silent allosteric regulator of the Diguanylate Cyclase (DGC) enzyme DgcA. researchgate.net This indicates it can bind to an allosteric site without changing the enzyme's basal activity but can block the action of other allosteric modulators. researchgate.net In contrast, a related derivative, 1r , acted as a positive allosteric modulator (PAM) of the same enzyme. researchgate.net
Studies on adenosine (B11128) receptors have also identified 2,3,5-substituted nih.govresearchgate.netnih.govthiadiazoles as allosteric inhibitors of agonist binding. acs.org While not a benzoxazole itself, this highlights a mechanism that related heterocyclic structures can employ. Research into dopamine (B1211576) D2 receptors revealed that certain fragments of a bitopic ligand could display allosteric pharmacology by binding to a secondary pocket on the receptor. nih.gov Furthermore, bis(pyrimidine) derivatives have been identified as both positive and negative allosteric modulators of the AMPA receptor, binding at the interface between the ligand binding domains. mdpi.com Although these examples are not directly "this compound," they illustrate the capacity for complex heterocyclic scaffolds to engage in allosteric modulation, a mechanism potentially available to benzoxazole derivatives.
Interactions with Nucleic Acids and Proteins (In Vitro)
The benzoxazole skeleton is considered an isostere of natural nucleic bases like guanine (B1146940) and adenine (B156593), which suggests a predisposition for interacting with biological macromolecules such as nucleic acids and proteins. ijrrjournal.com
In vitro studies have shown that benzoxazole derivatives can interact with DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. periodikos.com.br This interaction is often accompanied by an increase in the fluorescence emission intensity of the compound, making them useful as fluorescent DNA probes. periodikos.com.br
Specific research has demonstrated the synthesis of novel benzoxazole derivatives, starting from 2-(bromomethyl)benzoxazole 1 , which were then evaluated as G-Quadruplex DNA (G4) ligands. bohrium.com These structures are non-canonical DNA secondary structures involved in gene regulation. The study found that one derivative, 6b , slightly but significantly stabilized a telomeric G4 model, with computational predictions suggesting it acts as a groove binder that interacts with guanosine (B1672433) residues. bohrium.com
The interaction with proteins is a fundamental aspect of the activity of benzoxazole derivatives. The oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors, while the planar aromatic nature of the ring allows for π-stacking and π-cation interactions. mdpi.com Its lipophilic character also promotes hydrophobic interactions with host proteins. mdpi.com Docking studies have predicted interactions with the amino acid residues of various proteins, including DNA gyrase and prostaglandin-endoperoxide synthase (PGHS). nih.govresearchgate.net For example, molecular docking showed that benzoxazole derivatives could form hydrophobic and hydrophilic interactions with the ASN46 amino acid residue in the active site of the DNA gyrase enzyme. nih.gov
DNA/RNA Intercalation and Groove Binding Studies
Benzoxazole derivatives have been identified as having significant potential for interacting with DNA. periodikos.com.brperiodikos.com.br The primary mode of interaction is often through intercalation, where the planar benzoxazole structure inserts itself between the base pairs of the DNA double helix. periodikos.com.brperiodikos.com.brmdpi.com This interaction can be observed through enhanced fluorescence emission, as many benzoxazole and related naphthoxazole derivatives exhibit increased fluorescence intensity in the presence of higher DNA concentrations, making them potential fluorescent probes. periodikos.com.brperiodikos.com.br
In addition to intercalation, some benzoxazole derivatives are proposed to function by inhibiting enzymes crucial for DNA topology, such as DNA gyrase (topoisomerase II). nih.govijpsonline.com Molecular docking studies suggest that this inhibition is a potential mechanism for their antibacterial activity. nih.gov
Protein-Ligand Interaction Assays (In Vitro)
The biological effects of benzoxazole derivatives are frequently mediated by their direct interaction with and inhibition of key cellular proteins. In silico and in vitro studies have identified several protein targets. For a specific compound designated as "Compound 1," computational studies predict that its antifungal activity may be explained by the inhibition of Heat Shock Protein 90 (HSP90) and aldehyde dehydrogenase. scilit.comresearchgate.net
Other benzoxazole derivatives have been shown to target a wide array of proteins, demonstrating the versatility of the benzoxazole scaffold. These targets include:
Enzymes involved in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govnih.govsemanticscholar.org, the mammalian target of rapamycin (B549165) (mTOR) nih.govresearchgate.net, and protein kinase B (Akt). mdpi.comresearchgate.net
Bacterial enzymes: DNA gyrase, which is essential for bacterial DNA replication. nih.govijpsonline.com
Other enzymes: Cholinesterases (AChE and BuChE) nih.gov and urease. mdpi.com
Molecular docking has been a key tool in identifying these potential interactions and understanding the binding modes within the active sites of these proteins. nih.govnih.govmdpi.com
Modulation of Cellular Signaling Pathways (In Vitro)
Benzoxazole derivatives can exert significant influence over cellular behavior by modulating critical signaling pathways. These interventions can lead to outcomes such as cell cycle arrest, apoptosis, and autophagy, primarily studied in cancer cell lines.
Analysis of Downstream Effectors
The modulation of signaling pathways by benzoxazole derivatives results in measurable changes in the activity and expression of downstream effector molecules. For instance, a tricyclic decyl benzoxazole known as TDB was found to up-regulate the expression of PARP, Cleaved Caspase-3, Beclin1, and LC3B, while down-regulating P62 in gastric cancer cells. nih.gov
Another derivative, designated K313, causes a significant decrease in mitochondrial membrane potential and the downregulation of the p-p70S6K protein, a key player in cell survival. nih.gov In studies with a different derivative, 12l, treatment of HepG2 cells led to a significant increase in the levels of the pro-apoptotic protein BAX (3.40-fold) and caspase-3 (2.98-fold), alongside a marked decrease in the anti-apoptotic protein Bcl-2 (2.12-fold). nih.govsemanticscholar.org These findings illustrate how different derivatives can trigger apoptotic cascades through the modulation of specific effector proteins.
Role in Autophagy and Apoptosis Pathways (In Vitro Cellular Models)
Benzoxazole derivatives have demonstrated a complex and potent role in regulating programmed cell death pathways, including apoptosis and autophagy, in various cancer cell models. nih.govnih.gov One derivative, TDB, has been shown to induce autophagy-dependent apoptosis in MGC-803 gastric cancer cells through the activation of the PI3K/AKT/mTOR pathway. nih.gov
Conversely, the derivative K313 induces apoptosis in Nalm-6 and Daudi lymphoma cells while simultaneously causing an accumulation of autophagy markers LC3-II and p62, suggesting a blockage of the autophagic process. nih.gov This dual action on apoptosis and autophagy is a recurring theme. Compound 12l was also found to be a potent inducer of apoptosis in HepG2 liver cancer cells, arresting the cell cycle and leading to a 35.13% increase in apoptotic cells. nih.govsemanticscholar.org
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
A significant area of research for benzoxazole derivatives is their efficacy as antimicrobial and antifungal agents. nih.govnih.govresearchgate.netresearchgate.net Their mechanisms of action are often multifaceted, targeting various aspects of microbial cell structure and function.
The antifungal mechanism is described as pleiotropic, meaning it affects multiple targets simultaneously. nih.govmdpi.comnih.gov This includes direct damage to the fungal plasma membrane, disruption of total sterol content, blocking of ergosterol synthesis, and inhibition of mitochondrial respiration. scilit.comnih.govnih.gov For antibacterial action, a primary proposed mechanism is the inhibition of DNA gyrase, which disrupts bacterial replication. nih.govijpsonline.com
Inhibition of Microbial Growth (In Vitro)
In vitro assays have confirmed the ability of benzoxazole derivatives to inhibit the growth of a wide range of pathogenic microbes. A specific agent referred to as "Compound 1" demonstrated potent antifungal activity against several Candida species. scilit.comresearchgate.net Its efficacy varies by species, highlighting a degree of selectivity. scilit.com
Numerous other studies have documented the broad-spectrum inhibitory effects of various benzoxazole derivatives against both Gram-positive and Gram-negative bacteria, as well as different fungal strains. mdpi.comnih.govresearchgate.netbibliomed.org
Data Table: In Vitro Antifungal Activity of this compound
The following table summarizes the minimum inhibitory concentration (MIC) values for a specific benzoxazole, designated "Compound 1," against various fungal strains. The MIC represents the lowest concentration of the compound that prevents visible growth of the microorganism.
| Fungal Strain | MIC (μg/mL) | Activity Level | Source |
| Candida krusei | 15.6 | Strong | scilit.comresearchgate.net |
| Candida albicans | 62.5 | Moderate | scilit.comresearchgate.net |
| Candida tropicalis | 125.0 | Weak | scilit.comresearchgate.net |
Molecular Targets in Pathogens
Benzoxazole derivatives are recognized for their potential as antimicrobial agents, engaging with specific molecular targets within pathogenic organisms. nih.govmdpi.com Research into the broader class of 2-substituted benzoxazoles, to which this compound belongs, has identified key enzymes that are crucial for pathogen survival as likely targets. nih.govresearchgate.net
One of the primary molecular targets identified for benzoxazole derivatives in bacteria is DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive and specific target for antibacterial agents. nih.gov Molecular docking studies on a series of 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines suggest that their antibacterial activity, particularly against Escherichia coli, is linked to the inhibition of DNA gyrase. nih.gov
In addition to DNA gyrase, topoisomerase enzymes, which are involved in managing DNA topology, are also targeted by benzoxazole compounds. mdpi.comjrespharm.com Some derivatives have been noted for their potential to inhibit topoisomerase II. mdpi.comjrespharm.com
Furthermore, in the context of mycobacteria, InhA, the enoyl-acyl carrier protein reductase, has been validated as a key target. esisresearch.org This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall. esisresearch.org Certain 5-amino-2-(phenyl/benzyl)benzoxazoles have demonstrated significant activity against Mycobacterium tuberculosis, with molecular docking studies supporting InhA as the probable protein target. esisresearch.org While these findings apply to the broader class of benzoxazoles, they indicate the likely mechanisms through which derivatives like this compound may exert their effects on various pathogens.
Antioxidant and Radical Scavenging Mechanisms (In Vitro)
The antioxidant properties of this compound have been investigated through various in vitro assays that measure its ability to neutralize stable free radicals and mitigate oxidative processes at a cellular level. nih.govscispace.com
The free radical scavenging activity of benzoxazole derivatives is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. d-nb.inforesearchgate.net In a specific study, this compound, identified as a 2-benzylbenzoxazole (B4618616) with a benzamido moiety, demonstrated particularly high efficacy in the DPPH assay. scispace.comd-nb.info
At a concentration of 10⁻³ M, this compound exhibited an 85% scavenging activity on the DPPH radical. scispace.comd-nb.info This level of activity was found to be comparable to that of Butylated hydroxytoluene (BHT), a well-established antioxidant used as a positive control in such assays. d-nb.info The mechanism involves the donation of a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm. d-nb.info The potent activity of this compound in this assay highlights its significant potential as a radical scavenger. scispace.comd-nb.info While many benzoxazole derivatives are tested with both DPPH and ABTS assays, specific ABTS data for this compound is not detailed in the available literature, though the ABTS method is noted to be more sensitive for some benzazole analogues. researchgate.netbas.bg
| Compound | Concentration (M) | Scavenging Activity (%) | Reference Compound |
|---|---|---|---|
| This compound | 10⁻³ | 85 | BHT (Butylated hydroxytoluene) |
Beyond simple radical scavenging, the antioxidant effects of this compound have been assessed in systems that more closely mimic a cellular environment. nih.govscispace.com These studies include evaluating its effect on superoxide (B77818) anion scavenging and the inhibition of lipid peroxidation in rat liver microsomes. nih.govscispace.com
This compound was shown to have a potent scavenging effect on superoxide radicals (O₂⁻) at a concentration of 10⁻³ M. nih.govscispace.com Superoxide is a biologically important reactive oxygen species (ROS) produced during various physiological processes, and its effective scavenging is a key marker of antioxidant activity. scispace.com It is noteworthy that the benzoxazole ring itself, particularly with specific substitutions at the 5-position, appears to be significant for superoxide radical scavenging activity. scispace.com Interestingly, some compounds, including this compound, exhibited a biphasic effect, increasing superoxide anion levels at a lower concentration (10⁻⁴ M) while potently scavenging them at a higher concentration (10⁻³ M). scispace.com
| Compound | Concentration (M) | Effect |
|---|---|---|
| This compound | 10⁻³ | Potent scavenging effect |
| 10⁻⁴ | Increased superoxide anion level |
Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation
High-Resolution Mass Spectrometry for Metabolite and Adduct Identification (In Vitro)
High-resolution mass spectrometry (HR-MS) is a cornerstone in the in vitro metabolic profiling of "Benzoxazole derivative 1". nih.gov This powerful technique allows for the precise determination of elemental compositions for metabolites and their fragments, which is crucial for distinguishing them from endogenous molecules within complex biological matrices. nih.govnih.gov Techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry are frequently employed to identify and characterize metabolites formed in incubations with liver microsomes. mdpi.com
The process involves comparing the total ion chromatograms of samples containing "this compound" with blank controls to identify potential metabolites. mdpi.com By analyzing the accurate mass measurements and fragmentation patterns (MS/MS spectra), the chemical structures of these metabolites can be elucidated. mdpi.com This approach enables the identification of various metabolic transformations, such as hydroxylation, demethylation, and conjugation, providing a comprehensive map of the metabolic pathways of "this compound".
Table 1: Hypothetical Metabolites of Benzoxazole (B165842) Derivative 1 Identified by HR-MS
| Metabolite | Proposed Transformation | Measured m/z | Elemental Composition |
|---|---|---|---|
| M1 | Hydroxylation | [Value] | [Formula] |
| M2 | Demethylation | [Value] | [Formula] |
| M3 | Glucuronide Conjugate | [Value] | [Formula] |
This table is illustrative and based on common metabolic pathways.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Advanced NMR spectroscopy provides unparalleled insights into the three-dimensional structure and dynamic behavior of "this compound" in solution. nih.gov It is a key tool for understanding how this compound adopts different shapes and interacts with its biological partners. nih.govsemanticscholar.org
Two-dimensional (2D) and three-dimensional (3D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are instrumental in the complete assignment of proton (¹H) and carbon (¹³C) signals of "this compound". nih.govnih.gov These experiments reveal through-bond and through-space correlations between atoms, which are essential for determining the molecule's connectivity and spatial arrangement.
Conformational analysis is often aided by computational methods, such as Density Functional Theory (DFT) calculations, to correlate experimental NMR data with theoretical models of the molecule's structure. mdpi.comresearchgate.net For instance, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) enhancements can reveal the preferred conformations of flexible parts of the molecule. nih.gov This detailed structural information is vital for understanding how "this compound" presents itself to its biological targets.
Ligand-observed NMR methods are particularly useful for studying the binding of "this compound" to its target macromolecules. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY are employed to identify which parts of the benzoxazole derivative are in close contact with the target protein. springernature.com
These experiments are highly valuable in fragment-based drug discovery and for confirming target engagement. nih.govspringernature.com By observing changes in the NMR signals of "this compound" upon the addition of its target, researchers can gain information about the binding event, including the identification of the binding epitope and an estimation of the binding affinity. researchgate.net
Table 2: NMR Techniques for Studying this compound
| NMR Technique | Information Obtained | Application |
|---|---|---|
| ¹H, ¹³C NMR | Basic structural information, chemical environment of atoms. nih.gov | Structure confirmation. |
| COSY, TOCSY | Through-bond proton-proton correlations. nih.gov | Assignment of proton spin systems. |
| HSQC, HMBC | One-bond and long-range proton-carbon correlations. nih.govnih.gov | Assignment of carbon skeleton. |
| NOESY, ROESY | Through-space proton-proton correlations. nih.gov | Determination of 3D structure and conformation. |
| STD NMR | Identifies which protons of the ligand are in proximity to the protein. springernature.com | Mapping the binding epitope. |
X-ray Crystallography for Molecular Structure and Protein-Ligand Complexes (In Vitro)
X-ray crystallography is a powerful method for obtaining high-resolution, three-dimensional structures of "this compound" both as an isolated molecule and when bound to a protein target. springernature.comnih.gov This technique provides a static snapshot of the atomic-level interactions that govern molecular recognition. frontiersin.org
To determine the structure of a protein-"this compound" complex, the complex is first crystallized. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic structure can be modeled. nih.gov This provides precise details about the binding mode, including the specific amino acid residues involved in the interaction and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov
Circular Dichroism (CD) and Fluorescence Spectroscopy for Conformational Changes and Binding
Circular dichroism (CD) and fluorescence spectroscopy are valuable techniques for studying the conformational changes of both "this compound" and its target macromolecules upon binding. nih.govnih.gov
CD spectroscopy is particularly sensitive to changes in the secondary structure of proteins and nucleic acids. nih.gov Upon binding of "this compound," alterations in the CD spectrum of a target protein can indicate conformational changes, such as an increase or decrease in alpha-helical or beta-sheet content. nih.gov
Fluorescence spectroscopy is another powerful tool, especially since benzoxazole derivatives often possess intrinsic fluorescent properties. periodikos.com.brperiodikos.com.brfrontiersin.org The binding of "this compound" to a target can lead to changes in its fluorescence emission, such as an increase in intensity or a shift in the emission wavelength. periodikos.com.brperiodikos.com.br These changes can be used to quantify the binding affinity and to study the kinetics of the interaction.
Table 3: Spectroscopic Data from Binding Studies of this compound
| Technique | Parameter Measured | Observation upon Binding |
|---|---|---|
| Circular Dichroism | Change in ellipticity (e.g., at 222 nm). nih.gov | Alteration in protein secondary structure. nih.gov |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics (In Vitro)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. jacksonimmuno.comarxiv.org It provides quantitative data on the kinetics (association and dissociation rates) and affinity of the interaction between "this compound" and its immobilized binding partner. ox.ac.ukbenthamopenarchives.com
In a typical SPR experiment, a target molecule is immobilized on a sensor chip. A solution containing "this compound" is then flowed over the surface. The binding of the derivative to the target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. jacksonimmuno.com By analyzing the shape of the resulting sensorgram, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined. strath.ac.uk
Table 4: Kinetic Parameters from SPR Analysis of this compound Binding
| Parameter | Description | Typical Units |
|---|---|---|
| kₐ (kₒₙ) | Association rate constant | M⁻¹s⁻¹ |
| kₑ (kₒff) | Dissociation rate constant | s⁻¹ |
Future Directions and Emerging Research Avenues for Benzoxazole Derivative 1
Exploration of New Synthetic Paradigms for Benzoxazole (B165842) Derivative 1
The synthesis of benzoxazole derivatives has evolved significantly from traditional condensation reactions, which often require harsh conditions. mdpi.comnih.gov Modern synthetic strategies are increasingly focused on efficiency, sustainability, and the ability to generate molecular diversity with high precision. For Benzoxazole Derivative 1, future synthetic exploration is moving towards greener and more advanced methodologies.
One promising area is microwave-assisted synthesis . This technique offers significant advantages over conventional heating by enabling rapid, efficient, and clean chemical transformations. eurekaselect.combenthamdirect.com Microwave irradiation facilitates the condensation of 2-aminophenols with various precursors like aldehydes or carboxylic acids, often leading to higher yields in substantially shorter reaction times. researchgate.net The use of safer and inexpensive oxidants like hydrogen peroxide under microwave conditions further enhances the green credentials of this approach. tandfonline.comtandfonline.com
Flow chemistry , or continuous flow processing, represents another paradigm shift for the synthesis of heterocyclic compounds like this compound. acs.orgmtak.hu This technology allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, which is difficult to achieve in batch processing. nih.gov Flow reactors can handle unstable intermediates safely and allow for scalable, reproducible synthesis, making the production of this compound more efficient and consistent. acs.orgnih.gov The modular nature of flow systems also permits multi-step reactions to be performed sequentially without isolating intermediates, streamlining the entire synthetic process. uc.pt
Furthermore, the development of novel catalytic systems continues to be a major focus. This includes the use of nanocatalysts, metal catalysts, and ionic liquids to drive reactions under milder conditions. rsc.org Green chemistry principles, such as using water as a solvent or employing reusable catalysts like samarium triflate, are becoming more prevalent. organic-chemistry.orgrsc.org Methodologies like copper-catalyzed C-H bond activation and multi-component reactions are also being explored to construct the benzoxazole core with greater atom economy and efficiency. rsc.orgresearchgate.net
Table 1: Comparison of Modern Synthetic Methods for Benzoxazole Derivatives
| Method | Key Advantages | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficiency | 2-aminophenol (B121084), aldehydes, H₂O₂, microwave irradiation | eurekaselect.comtandfonline.com |
| Continuous Flow Chemistry | High reproducibility, scalability, safe handling of intermediates | 3-halo-N-acyl anilines, n-butyllithium, in-line quench | acs.orgnih.gov |
| Green Catalysis | Environmentally benign, reusable catalysts, mild conditions | 2-aminophenol, aldehydes, samarium triflate in water | organic-chemistry.org |
| C-H Activation | High atom economy, direct functionalization | Benzoxazole core, primary amines, copper catalyst, t-butyl peroxide | organic-chemistry.org |
Integration with Chemical Biology Tools for Target Deconvolution
A critical challenge in the development of any bioactive compound is identifying its molecular target(s) within the cell, a process known as target deconvolution. For this compound, understanding which proteins or pathways it interacts with is essential for elucidating its mechanism of action and predicting potential off-target effects. Future research will increasingly integrate sophisticated chemical biology tools to achieve this.
One powerful strategy involves designing a probe version of this compound. This is typically achieved by modifying the derivative with a "tag" that allows for its capture and identification. Common approaches include:
Affinity-Based Probes: this compound can be functionalized with a reactive group (for covalent capture) or a reporter tag like biotin (B1667282). When introduced to cell lysates or living cells, the probe binds to its target protein(s). The entire complex can then be pulled down using affinity chromatography (e.g., with streptavidin beads for biotin tags) and the bound proteins identified by mass spectrometry.
Photo-Affinity Labeling (PAL): In this technique, the derivative is modified with a photo-reactive group, such as a diazirine. The probe is allowed to bind to its target in a biological system. Upon exposure to UV light, the photo-reactive group forms a highly reactive species that creates a covalent bond with the nearest molecule, which is presumably the target protein. This provides a "snapshot" of the binding event, and the cross-linked proteins can then be identified.
These approaches, combined with advanced proteomic techniques, will enable a comprehensive mapping of the interactome of this compound, providing crucial insights into its biological function.
Development of Advanced Computational Models for Activity Prediction
Computational modeling has become an indispensable tool in modern drug discovery, allowing researchers to predict the biological activity of compounds and prioritize synthetic efforts. For this compound, advanced computational models can accelerate the discovery of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of benzoxazole derivatives with known activities, a mathematical model can be built to predict the activity of new, unsynthesized analogs. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure of the molecules into account, providing more detailed insights into the structural requirements for activity.
Molecular docking is another powerful computational tool. If the three-dimensional structure of the biological target of this compound is known, docking simulations can be used to predict how the molecule binds to the target's active site. This can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its activity and can guide the design of new derivatives with improved binding affinity.
The integration of machine learning and artificial intelligence (AI) is further enhancing these predictive models. By training AI algorithms on large datasets of chemical structures and biological activities, it is possible to develop highly accurate models that can screen virtual libraries of millions of compounds to identify promising new candidates based on the this compound scaffold.
Table 2: Application of Computational Models in Benzoxazole Derivative Research
| Computational Method | Application for this compound | Predicted Outcome |
|---|---|---|
| 2D-QSAR | Correlate physicochemical properties with activity | Predictive equation for biological activity |
| 3D-QSAR (CoMFA/CoMSIA) | Analyze 3D structural features required for activity | 3D contour maps indicating favorable/unfavorable regions |
| Molecular Docking | Predict binding mode and affinity to a specific protein target | Binding energy scores and visualization of key interactions |
| Machine Learning | Screen large virtual libraries for active compounds | Prioritized list of new analogs for synthesis |
Potential as Probes for Biological Pathway Elucidation (In Vitro)
Beyond its potential therapeutic applications, a well-characterized molecule like this compound can serve as a valuable chemical probe to dissect complex biological pathways in a laboratory (in vitro) setting. By acting as a selective modulator of a specific protein or process, it can help researchers understand the function of that component within a larger signaling network.
For example, if this compound is found to be a potent and selective inhibitor of a particular kinase, it can be used in cell-based assays to study the downstream effects of inhibiting that kinase. Researchers could treat cells with the compound and then use techniques like Western blotting or phosphoproteomics to measure changes in the phosphorylation status of other proteins in the pathway. This would help to map the signaling cascade and identify new substrates of the kinase.
Similarly, if this compound targets a component of a metabolic pathway, it could be used to study how perturbation of that pathway affects cellular metabolism. By using techniques like metabolomics, researchers could measure the changes in the levels of various metabolites in response to treatment with the compound, providing a detailed picture of its effects on cellular biochemistry.
The key to its utility as a probe is high selectivity. An ideal chemical probe interacts with only one or a very limited number of targets, ensuring that the observed biological effects can be confidently attributed to the modulation of that specific target. Therefore, future research will likely focus on refining the structure of this compound to maximize its selectivity, thereby enhancing its value as a tool for fundamental biological research.
Q & A
Q. What are the common synthetic strategies for benzoxazole derivative 1, and how do reaction conditions influence yield and purity?
Benzoxazole derivatives are typically synthesized via condensation of 2-aminophenol with substrates like aldehydes, ketones, or α-bromoacetic acid. For example, (bromomethyl)benzoxazole 1 is synthesized by reacting 2-aminophenol with α-bromoacetic acid in polyphosphoric acid (PPA) at 130°C for 4 hours, achieving >99% yield after extraction . Catalysts such as nanocatalysts or ionic liquids can optimize reaction efficiency, while solvent choice (e.g., tBuOH/H₂O for azide derivatization) impacts intermediate stability . Methodological optimization includes monitoring bromide anion removal using AgNO₃ to prevent side reactions in click chemistry steps .
Q. How are benzoxazole derivatives characterized structurally, and what analytical techniques are critical for validation?
Characterization involves spectroscopic and chromatographic methods:
- IR spectroscopy identifies functional groups (e.g., NH₂ at 3350–3217 cm⁻¹) .
- ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at 6.90–7.91 ppm in DMSO-d₆) .
- Mass spectrometry validates molecular weight and fragmentation patterns .
- Elemental analysis ensures stoichiometric purity. Advanced techniques like X-ray crystallography may resolve crystal packing effects in optoelectronic applications .
Q. What in vitro assays are used to evaluate the anticancer potential of benzoxazole derivatives?
Standard assays include:
- MTT assay for cytotoxicity screening against cancer cell lines (e.g., MCF-7 breast cancer) .
- Cell proliferation assays to assess IC₅₀ values (e.g., 3.67 nM for AChE inhibitors) .
- Target-specific assays (e.g., Topoisomerase-II inhibition or VEGF pathway modulation) . Structural modifications, such as attaching piperazine or pyridine groups, enhance selectivity and potency .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) elucidate benzoxazole derivative interactions with biological targets?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra to predict reactivity and stability .
- Molecular docking (using AutoDock or Schrödinger) models interactions with enzymes like acetylcholinesterase (AChE). For example, benzoxazole derivatives with N,N-dimethyl carbamate groups show strong binding to AChE’s catalytic site (IC₅₀: 58.2 nM) .
- Molecular Dynamics (MD) simulations assess conformational stability under physiological conditions, critical for drug design .
Q. What mechanistic insights explain the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by benzoxazole derivatives?
Hybrid scaffolds combining benzoxazole with aromatic/heteroaromatic groups enhance dual inhibition. For example:
- CAS/PAS binding : Piperidine-substituted derivatives interact with AChE’s peripheral anionic site (PAS), while dimethyl carbamates target the catalytic active site (CAS) .
- Hydrophobic interactions : Alkyl chains or morpholine groups improve membrane permeability and enzyme affinity . Contradictory data on sulfur vs. oxygen electronegativity in benzothiazole/benzoxazole derivatives highlight the need for substituent-specific mechanistic studies .
Q. How do structural modifications impact the optoelectronic and mechanical properties of benzoxazole derivatives?
- Piezochromism : 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene (BBON) exhibits pressure-induced emission shifts (477 → 545 nm at 10.1 GPa) due to altered π-π stacking .
- Elasticity : BBON crystals retain flexibility under extreme conditions (e.g., liquid nitrogen) via slip-plane molecular packing, enabling applications in wearable sensors .
- Optical waveguiding : High quantum yield (72.26%) and low optical loss (0.38 dB/cm) are achieved through crystalline alignment and minimized non-radiative decay .
Methodological Considerations
- Data Contradictions : Benzothiazole derivatives undergo base-induced rearrangement to imidazobenzothiazoles, whereas benzoxazole derivatives form indoles, attributed to oxygen’s higher electronegativity reducing nitrogen’s lone-pair availability .
- Advanced Synthesis : Iodine-DMSO systems enable metal-free oxidation of methyl groups to carbonyls, broadening functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
